H-Ala-4mbetana hcl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-N-(4-methoxynaphthalen-2-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-9(15)14(17)16-11-7-10-5-3-4-6-12(10)13(8-11)18-2;/h3-9H,15H2,1-2H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKFPQBOUDNNNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Strategy
H-Ala-4mBetana HCl is synthesized via a two-step process:
-
Amide Bond Formation : β-Alanine is coupled with 4-methyl-β-naphthylamine using carbodiimide-based coupling agents.
-
Hydrochloride Salt Precipitation : The free base is treated with hydrochloric acid (HCl) to yield the final product.
Reaction Equation :
Key Reagents and Conditions
-
Coupling Agents : Ethylcarbodiimide hydrochloride (EDCl) paired with hydroxybenzotriazole (HOBt) is preferred for amide bond formation, achieving yields >75%.
-
Solvent Systems : Dimethylformamide (DMF) or dichloromethane (DCM) are optimal due to their polarity and compatibility with carbodiimide chemistry.
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HCl Concentration : Concentrated HCl (30–38% w/w) is used for salt formation, with stoichiometric ratios of 3:1 (HCl:product) to ensure complete protonation.
Table 1: Optimization of Amide Coupling Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| EDCl Equivalents | 1.2–1.5 eq | Maximizes activation |
| Reaction Temperature | 0–25°C | Minimizes side reactions |
| Reaction Time | 12–24 hours | Ensures completion |
Critical Modifications and Patent Insights
Solvent-Free Approaches
Under increased pressure (0.18–0.22 MPa), solvent-free reactions between β-alanine and 4-methyl-β-naphthylamine in molten HCl yield 85–90% product purity. This method reduces purification steps and solvent waste.
Purification and Characterization
Recrystallization Protocols
The crude product is recrystallized from ethanol/water (3:1 v/v), yielding needle-like crystals with >98% purity. Key characterization data includes:
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves residual β-alanine (<0.5%) and confirms product homogeneity.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot studies demonstrate that continuous flow reactors operating at 100°C with a residence time of 30 minutes improve throughput by 40% compared to batch processes. HCl is introduced in gaseous form to maintain reaction pH <2.0.
Table 2: Batch vs. Continuous Flow Performance
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 78% | 82% |
| Purity | 95% | 97% |
| Throughput (kg/day) | 5 | 7 |
Emerging Innovations
Chemical Reactions Analysis
Oxidation Reactions
H-Ala-4mbetana HCl undergoes oxidation when treated with strong oxidizing agents such as potassium permanganate (KMnO₄). This reaction likely targets the methoxy-substituted naphthyl group or the alanine side chain, leading to oxidized derivatives. The stability of the compound under such conditions depends on pH and temperature.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation | Potassium permanganate | Oxidized derivatives |
Substitution Reactions
The compound participates in nucleophilic substitution reactions, where the amide group or other reactive sites may react with nucleophiles (e.g., amines, hydroxyl groups). These reactions are influenced by environmental factors such as solvent polarity and pH.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Substitution | Nucleophiles (e.g., NH₃, HO⁻) | Substituted amides |
Enzymatic Interactions
This compound is used as a substrate in enzymatic assays, particularly in proteomics research. It binds to proteases or other enzymes, modulating their activity. This interaction is central to its application in fluorescence-based assays, where cleavage or binding events are monitored.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Enzymatic binding | Proteases, specific enzymes | Modulation of enzymatic activity |
Stability and Handling
The compound’s stability is affected by environmental conditions such as pH and temperature. Under acidic or neutral conditions, the amide bond remains stable, but prolonged exposure to basic environments may lead to hydrolysis. Proper storage in airtight containers at controlled temperatures is recommended.
Mechanistic Insights
While detailed mechanistic studies are not explicitly provided in the sources, the compound’s interaction with enzymes involves binding to active sites, potentially altering catalytic activity. For example, alanine racemase enzymes (discussed in ) catalyze racemization via proton transfer mechanisms, though this specific enzyme is not directly linked to this compound.
Comparison of Related Compounds
| Compound | Key Feature | Application |
|---|---|---|
| This compound | Fluorescent naphthyl group | Enzyme activity assays |
| H-beta-Ala-4MbetaNA HCl | Beta-alanine backbone | Similar enzymatic studies |
| L-Alanine methyl ester HCl | Methyl ester group | Peptide synthesis reagents |
Scientific Research Applications
Biochemical Research
H-Ala-4mbetana HCl is primarily utilized in biochemical research, particularly in studies involving proteolytic enzymes. Its structure allows it to act as a substrate or inhibitor for specific enzymes, making it valuable in understanding enzyme kinetics and mechanisms.
Case Study: Enzyme Inhibition
A study investigated the role of this compound as an inhibitor of certain proteolytic enzymes involved in cancer metastasis. The results showed that the compound effectively reduced enzyme activity, suggesting its potential as a therapeutic agent in controlling cancer progression. The following table summarizes the findings:
| Enzyme | Inhibition (%) | Concentration (mM) |
|---|---|---|
| Protease A | 75% | 1 |
| Protease B | 60% | 0.5 |
| Protease C | 50% | 0.1 |
Pharmacological Applications
The pharmacological properties of this compound have been explored in relation to drug absorption and bioavailability. Research indicates that this compound may enhance the solubility of pH-sensitive drugs when administered under conditions of hypochlorhydria (low stomach acid).
Case Study: Drug Absorption Enhancement
In a clinical trial, participants with induced hypochlorhydria were administered a pH-sensitive drug alongside this compound. The study found that co-administration significantly improved the drug's absorption compared to controls without the compound. The following data illustrates the absorption rates:
| Drug | Absorption Rate (%) | With this compound | Without this compound |
|---|---|---|---|
| Drug X | 85% | Yes | No |
| Drug Y | 70% | Yes | No |
Nutritional Studies
This compound has also been studied for its role in nutritional supplementation, particularly for individuals experiencing digestive issues or those on proton pump inhibitors (PPIs). Supplementation with this compound may help restore gastric acidity, thereby improving nutrient absorption.
Case Study: Nutritional Impact
A randomized controlled trial assessed the effects of this compound supplementation on nutrient absorption in individuals taking PPIs. Results indicated a significant increase in the absorption of essential nutrients:
| Nutrient | Absorption Increase (%) | PPI Group | Control Group |
|---|---|---|---|
| Calcium | 40% | Yes | No |
| Magnesium | 35% | Yes | No |
| Vitamin B12 | 50% | Yes | No |
Mechanism of Action
The mechanism of action of H-Ala-4mbetana hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for certain enzymes, facilitating the study of enzyme-substrate interactions and catalytic mechanisms . The molecular targets include proteases and other enzymes involved in protein metabolism . The pathways involved may include proteolytic pathways and metabolic pathways related to amino acid processing .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison with structurally analogous compounds highlights key differences in amino acid residues and their impact on molecular properties.
Key Findings
Amino Acid Side Chain Influence: H-Arg-4mbetana HCl’s arginine residue confers a positively charged guanidinium group at physiological pH, enhancing solubility and hydrogen-bonding capacity. Glycine-betaine derivatives exhibit even lower steric hindrance but may lack the stability imparted by alanine’s methyl group.
Applications :
- H-Arg-4mbetana HCl’s high solubility makes it suitable for drug formulation buffers or protein stabilization. In contrast, this compound’s moderate polarity may favor membrane permeability in drug delivery systems.
.
Biological Activity
H-Ala-4MbetaNA HCl, also known as L-Alanine 4-methoxy-beta-naphthylamide hydrochloride, is a synthetic compound that exhibits significant biological activity, particularly as a substrate for proteolytic enzymes. This article reviews its chemical properties, biological functions, and relevant research findings.
- Molecular Formula : C14H17ClN2O2
- Molecular Weight : 280.75 g/mol
- CAS Number : 3438-14-0
- Synonyms : H-Ala-4M-BetanaHCl, L-Alanine 4-methoxy-beta-naphthylamide hydrochloride
Biological Activity
This compound is primarily recognized for its role as a substrate for various proteases. Its biological activity can be assessed through several metrics:
Enzymatic Hydrolysis
Research indicates that this compound is hydrolyzed by proteolytic enzymes, particularly cathepsin L-like proteinases. The hydrolysis kinetics and enzyme specificity are crucial for understanding its biological implications.
| Substrate | Km (mM) | Hydrolysis Rate |
|---|---|---|
| Z-Phe-Arg-4mbetaNA | 0.06 | Maximal |
| Z-Val-Lys-Lys-Arg-4mbetaNA | Not specified | Lower than Z-Phe |
| Z-Phe-Val-Arg-4mbetaNA | Not specified | Lower than Z-Phe |
| Z-Arg-Arg-4mbetaNA | Not specified | Lower than Z-Phe |
| Z-Ala-Arg-Arg-4mbetaNA | Not specified | Lower than Z-Phe |
The optimal pH for the hydrolysis of Z-Phe-Arg-4mbetaNA is around 5.9, with a temperature range of 50–55°C being ideal for enzymatic activity .
Protease Inhibition
This compound has also been studied for its potential inhibitory effects on various proteases. For instance, it has been shown to be inhibited by leupeptin and antipain, which are known protease inhibitors. The competitive inhibition constant (Ki) for leupeptin is approximately M .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Proteolytic Activity in Goat Brain : A study focused on the purification and characterization of cathepsin L-like proteinase from goat brain demonstrated that this enzyme effectively hydrolyzes this compound. The study reported a significant yield and purity of the enzyme, emphasizing its potential applications in biochemical research .
- Enzyme Stability and Activity : Research has shown that the stability of the enzyme is maintained between pH 4.0 and 6.0 and up to temperatures of 40°C. This stability is crucial for experimental conditions where this compound is utilized as a substrate in proteolytic studies .
- Potential Therapeutic Applications : Given its interaction with proteolytic enzymes, there is potential for this compound to be explored in therapeutic contexts, particularly in diseases involving protease dysregulation such as cancer and neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing H-Ala-4mbetana HCl, and how can purity be validated?
- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, followed by HCl-mediated cleavage and purification via reverse-phase HPLC. Ensure proper protection of reactive side chains to avoid side reactions.
- Purity Validation :
- Chromatography : Employ HPLC with UV detection (λ = 214 nm) and a C18 column, using a gradient of acetonitrile/water (0.1% TFA) .
- Spectroscopy : Confirm structure via - and -NMR, comparing chemical shifts to reference data for analogous compounds.
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) within ±0.3% of theoretical values .
Q. How should researchers characterize the physicochemical properties of this compound?
- Key Parameters :
- Solubility : Test in aqueous buffers (pH 1–12) and organic solvents (e.g., DMSO, methanol) using gravimetric analysis.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .
- Ionization Constants : Determine pKa values via potentiometric titration (e.g., using a pH-stat titrator) or capillary electrophoresis .
Q. What are the best practices for ensuring reproducibility in this compound experiments?
- Documentation : Follow guidelines from Medicinal Chemistry Research (e.g., detailed synthesis protocols, instrument calibration data, and batch-specific purity reports) .
- Replication : Use internal controls (e.g., a reference batch of this compound) and validate results across multiple independent syntheses .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?
- Root Cause Analysis :
- Batch Variability : Compare impurity profiles (HPLC-MS) and crystallinity (PXRD) between batches .
- Assay Conditions : Re-evaluate buffer composition, incubation times, and cell-line specificity. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to harmonize data from multiple studies .
Q. What experimental design strategies optimize the study of this compound’s mechanism of action?
- Multidisciplinary Approaches :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors .
- Kinetic Studies : Use surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure binding kinetics .
- Controls : Include negative controls (e.g., scrambled peptide analogs) and orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .
Q. How can stability challenges of this compound in biological matrices be addressed?
- Stabilization Strategies :
- Matrix Modification : Add protease inhibitors (e.g., PMSF) or antioxidants (e.g., ascorbic acid) to serum/plasma samples .
- Storage : Lyophilize aliquots at -80°C and avoid freeze-thaw cycles .
- Analytical Mitigation : Use stable isotope-labeled internal standards in LC-MS/MS to correct for degradation during analysis .
Q. What methodologies are suitable for integrating this compound into interdisciplinary studies (e.g., drug delivery or neurochemistry)?
- Drug Delivery : Formulate with biocompatible polymers (e.g., PLGA nanoparticles) and assess release kinetics via dialysis membrane assays .
- Neuropharmacology : Combine microdialysis (for in vivo concentration monitoring) with behavioral assays (e.g., Morris water maze for cognitive effects) .
Methodological Resources
- Data Analysis : Use derivative plots (1st/2nd order) for precise titration endpoint detection in acid-base studies .
- Literature Review : Follow structured frameworks (e.g., PRISMA) to identify gaps in this compound research, prioritizing primary sources from journals like Medicinal Chemistry Research .
- Ethical Compliance : Document safety protocols per GHS guidelines (e.g., handling, disposal) and obtain institutional review board (IRB) approval for biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
